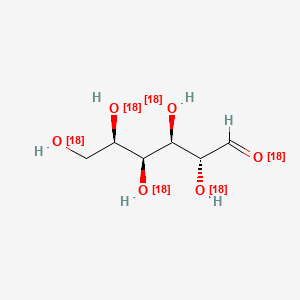

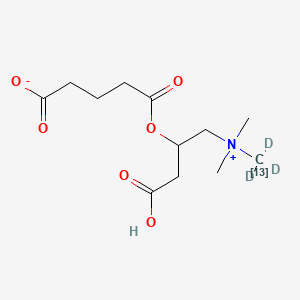

D-Gulose-18O6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Gulose-18O6 is a rare aldohexose sugar, which is an epimer of D-galactose It is a monosaccharide that is not commonly found in nature

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Gulose can be synthesized from disaccharide lactitol using microbial and chemical methods. When an M31 strain of Agrobacterium tumefaciens is grown in a mineral salt medium at 30°C containing 1.0% lactitol as the sole carbon source, a keto-sugar is efficiently accumulated in the supernatant. This oxidation from lactitol to the keto-sugar is caused by M31 cells grown with medium containing a disaccharide unit, including sucrose, lactitol, lactose, maltose, or maltitol. The keto-sugar product is then reduced by chemical hydrogenation and hydrolyzed to D-Gulose, D-galactose, and D-sorbitol by acid hydrolysis .

Industrial Production Methods: The industrial production of D-Gulose involves the use of microbial fermentation and chemical synthesis. The microbial method utilizes specific strains of bacteria that can convert lactitol to D-Gulose. The chemical synthesis method involves the reduction of keto-sugars followed by hydrolysis to obtain D-Gulose.

Types of Reactions:

Oxidation: D-Gulose can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form sugar alcohols such as D-sorbitol.

Isomerization: D-Gulose can be isomerized to form other monosaccharides such as D-fructose and D-allulose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hypohalites.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Isomerization: Base catalysts such as aqueous sodium hydroxide are used for isomerization reactions.

Major Products:

Oxidation: Oxidized derivatives of D-Gulose.

Reduction: D-sorbitol.

Isomerization: D-fructose and D-allulose.

Aplicaciones Científicas De Investigación

D-Gulose has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various rare sugars and sugar derivatives.

Biology: D-Gulose is studied for its potential biological activities, including its role as an immunosuppressant and its protective effects against liver damage.

Industry: D-Gulose is used in the production of low-calorie sweeteners and as a functional ingredient in food products.

Mecanismo De Acción

The mechanism of action of D-Gulose involves its interaction with specific molecular targets and pathways. For example, in its role as an immunosuppressant, D-Gulose may inhibit the activation of certain immune cells, thereby reducing inflammation. In the context of its protective effects against liver damage, D-Gulose may act by scavenging reactive oxygen species and reducing oxidative stress.

Comparación Con Compuestos Similares

D-Gulose is similar to other rare sugars such as D-allose, D-altrose, and D-allulose. it is unique in its specific biological activities and potential applications. For instance, while D-allose is known for its anticancer properties, D-Gulose is studied for its immunosuppressive effects. Other similar compounds include:

D-Allose: A C-3 epimer of D-glucose with anticancer properties.

D-Altrose: A C-2 epimer of D-allose with potential biological activities.

D-Allulose: An aldose-ketose isomer of D-allose with low-calorie sweetening properties.

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

192.15 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |

Clave InChI |

GZCGUPFRVQAUEE-SQEQOMJESA-N |

SMILES isomérico |

C([C@H]([C@@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)